Tetramethylthiourea
Description
Properties
IUPAC Name |
1,1,3,3-tetramethylthiourea | |
|---|---|---|
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InChI |
InChI=1S/C5H12N2S/c1-6(2)5(8)7(3)4/h1-4H3 | |
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InChI Key |
MNOILHPDHOHILI-UHFFFAOYSA-N | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=S)N(C)C | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2S | |
| Record name | 1,1,3,3-TETRAMETHYL-2-THIOUREA | |
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DSSTOX Substance ID |
DTXSID5026126 | |
| Record name | 1,1,3,3-Tetramethyl-2-thiourea | |
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Molecular Weight |
132.23 g/mol | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
1,1,3,3-tetramethyl-2-thiourea appears as white crystals. (NTP, 1992), White solid; [CAMEO] Yellow solid; [Alfa Aesar MSDS] | |
| Record name | 1,1,3,3-TETRAMETHYL-2-THIOUREA | |
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| Record name | Tetramethylthiourea | |
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Boiling Point |
473 °F at 760 mmHg (NTP, 1992), 245 °C | |
| Record name | 1,1,3,3-TETRAMETHYL-2-THIOUREA | |
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| Record name | TETRAMETHYLTHIOUREA | |
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Solubility |
10 to 50 mg/mL at 75 °F (NTP, 1992), Sol in water and alcohol, Water solubility= 5,400 mg/l | |
| Record name | 1,1,3,3-TETRAMETHYL-2-THIOUREA | |
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Vapor Pressure |
1.45 [mmHg] | |
| Record name | Tetramethylthiourea | |
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CAS No. |
2782-91-4 | |
| Record name | 1,1,3,3-TETRAMETHYL-2-THIOUREA | |
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Melting Point |
172 to 174 °F (NTP, 1992), 78-9 °C | |
| Record name | 1,1,3,3-TETRAMETHYL-2-THIOUREA | |
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| Record name | TETRAMETHYLTHIOUREA | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6777 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Preparation Methods
Reaction Mechanism
Key Steps:
-
Heating : DMF and sulfur are heated to dissolve sulfur completely.
-
Addition of Sodium : Sodium is added, initiating a nucleophilic reaction.
-
Distillation : The reaction mixture is distilled to isolate TMTU.
Performance Data
| Example | DMF (g) | Sodium (g) | Time (h) | Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|---|
| 1 | 30 | 3.5 | 2 | 120 | 64 | 99 |
| 2 | 25 | 3.0 | 4 | 120 | 68 | 99 |
| 3 | 30 | 3.5 | 5 | 140 | 79 | 99 |
| 4 | 25 | 2.5 | 3 | 110 | 61 | 99 |
| 5 | 20 | 3.0 | 3.5 | 130 | 72 | 99 |
| Data sourced from patents CN102558003A and CN102558003B. |
Advantages :
-
Cost Efficiency : Eliminates solvent costs and hazardous reagents.
-
Simplicity : Straightforward distillation isolates the product.
Limitations :
-
Yield Variability : Lower yields (61–79%) compared to alternative methods.
Alkylation of Thiourea with Methyl Iodide
A classic method involves thiourea and methyl iodide (CH₃I) under basic conditions. This route is historically significant but less favored due to reagent toxicity.
Reaction Conditions
-
Reagents : Thiourea (NH₂CSNH₂), methyl iodide
-
Solvent : Polar aprotic solvents (e.g., acetonitrile, DMF)
-
Catalyst : Excess base (e.g., NaOH)
Thionyl Chloride–Dimethylamine Route
An early method employs thionyl chloride (SOCl₂) and dimethylamine (CH₃NH₂). This approach is obsolete due to safety concerns.
Procedure
-
Reagent Mixing : Thionyl chloride reacts with dimethylamine in anhydrous conditions.
-
Hydrolysis : Intermediate HCl and SO₂ are removed, yielding TMTU.
Reaction :
Issues :
-
Toxic Byproducts : HCl and SO₂ gas pose environmental hazards.
-
Low Safety : Handling thionyl chloride requires strict PPE.
Comparative Analysis of Methods
| Parameter | DMF/S/Na Method | Thiourea/CH₃I Method | SOCl₂/CH₃NH₂ Method |
|---|---|---|---|
| Reagent Cost | Low | Moderate | High |
| Safety | High | Low | Very Low |
| Purity | >99% | ~95–98% | Variable |
| Scalability | Excellent | Moderate | Poor |
| Yield | 61–79% | ~50–70% | Unreported |
Challenges and Recommendations
Chemical Reactions Analysis
Tetramethylthiourea undergoes various chemical reactions, including:
Alkylation: Alkylation occurs at the sulfur atom, resulting in the formation of isothiouronium salts.
Coordination Complex Formation: this compound forms coordination complexes with metals such as cobalt and gold.
Reactivity with Electrophiles: In the presence of electrophiles like alkyl halides, this compound can generate thiourea derivatives through nucleophilic substitution reactions.
Scientific Research Applications
Tetramethylthiourea has diverse applications in scientific research, including:
Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds and polymers.
Catalysis: This compound serves as a ligand in homogeneous catalysis, facilitating various chemical reactions.
Material Science: It plays a role in the synthesis of materials used in research and industrial applications.
Biological Research: This compound has been studied for its goitrogenic effects, inducing thyroid hyperplasia, hypertrophy, and tumor formation in rats.
Mechanism of Action
The mechanism of action of tetramethylthiourea involves its role as a nucleophile, enabling it to form covalent bonds with electrophiles. This property is crucial in nucleophilic substitution reactions, where this compound interacts with electrophiles like alkyl halides to form thiourea derivatives . Additionally, its goitrogenic effects are linked to its interaction with thyroid peroxidase and type I iodothyronine deiodinase, leading to thyroid hyperplasia and hypertrophy .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Chemical Stability and Reactivity
Resistance to Desulfurization
TMTU exhibits lower resistance to desulfurization compared to 1,3-dimethylimidazole-2-thione, a structurally related heterocyclic thiourea. The latter demonstrates remarkable stability due to its aromatic imidazole backbone, which mitigates sulfur loss under oxidative or thermal conditions .
Oxidation Kinetics
In acidic media, TMTU undergoes S-oxygenation by chlorite (ClO₂⁻) with moderate reaction kinetics, distinct from other thiocarbamides like thiourea and dimethylthiourea. For instance, the oxidation rate constant (k) for TMTU is slower than that of unsubstituted thiourea but faster than bulkier derivatives like 1,3-diisopropylthiourea .
Table 1: Reactivity Comparison of Thiourea Derivatives
| Compound | Desulfurization Resistance | Oxidation Rate (Relative to TMTU) |
|---|---|---|
| TMTU | Low | 1.0 (Baseline) |
| 1,3-Dimethylimidazole-2-thione | High | Not reported |
| Thiourea | Moderate | 1.5–2.0 |
| 1,3-Diethylthiourea | Moderate | 0.8 |
Antitumor Efficacy
TMTU-containing benzisoselenazolones (BISAs) exhibit potent c-Met kinase inhibition, with IC₅₀ values <20 µM in MET-amplified EBC-1 lung cancer cells. This activity surpasses Ebselen (a selenium-based control) and rivals isothiourea derivatives. Key compounds (e.g., 8a , 8b , 12c ) also inhibit downstream signaling proteins (AKT, ERK) and show broad-spectrum antitumor effects in SK-N-SH, DLD1, MDA-MB-231, and A549 cell lines .
Table 2: Antitumor Activity of TMTU-Containing Compounds
| Compound | EBC-1 (IC₅₀, µM) | SK-N-SH (IC₅₀, µM) | c-Met Phosphorylation Inhibition |
|---|---|---|---|
| TMTU-BISAs (e.g., 8a, 8b) | <20 | <20 | Significant (>50%) |
| Ebselen | No inhibition | No inhibition | None |
| Isothiourea-BISAs | <20 | <20 | Moderate (30–50%) |
Enzyme Inhibition
TMTU is a weak tyrosinase inhibitor compared to thiourea. At 300 µM, TMTU shows negligible inhibition, whereas thiourea achieves >80% inhibition. Methyl substitution disrupts critical hydrogen bonding with Glu-256, a key residue in tyrosinase’s active site .
Asymmetric Catalysis
TMTU serves as a dual-function catalyst in enantioselective aza-Sakurai cyclizations, acting as both a Lewis base and H-bond donor. This contrasts with simpler thioureas (e.g., thiourea, dimethylthiourea), which lack sufficient Lewis basicity for halocyclization reactions .
Coordination Chemistry
TMTU forms stable complexes with transition metals (e.g., Pd, Sb) and main-group elements. For example, [SbCl₃(TMTU)]ₙ and PdL₂(CN)₂ (L = TMTU) demonstrate unique structural motifs compared to complexes with N,N'-diethylthiourea or 2-mercaptopyridine .
Pharmacokinetics and Toxicity
TMTU is rapidly absorbed and metabolized in vivo, with ~33% excreted in urine. This profile aligns with thiourea and diethylthiourea but contrasts with aminothiazole, which exhibits slower clearance. Historical studies note that TMTU’s methyl groups reduce acute toxicity compared to unsubstituted thiourea .
Biological Activity
Tetramethylthiourea (TMTU) is a sulfur-containing organic compound that has garnered attention for its diverse biological activities. This article reviews the current understanding of TMTU's biological effects, including its antitumor properties, interactions with metal ions, and potential applications in various fields such as catalysis and medicinal chemistry.
This compound is characterized by the chemical formula . It is a colorless liquid that is soluble in water and organic solvents. Its structure features a thiourea moiety, which is crucial for its biological activity.
Antitumor Activity
Recent studies have highlighted TMTU's potential as an antitumor agent. A significant investigation involved the synthesis of various derivatives of TMTU, which were tested for their cytotoxic effects on different cancer cell lines. The results indicated that certain TMTU derivatives exhibited potent inhibitory effects on the growth of EBC-1 cells, with IC values lower than 20 μM for some compounds .
Table 1: IC Values of TMTU Derivatives Against EBC-1 Cells
| Compound | IC (μM) |
|---|---|
| 3d | <20 |
| 7a | <20 |
| 7b | <20 |
| 8a | <20 |
| 8b | <20 |
The study also suggested that the antitumor activity of TMTU derivatives might be linked to their ability to inhibit c-Met autophosphorylation and affect downstream signaling pathways such as AKT and ERK .
Interaction with Metal Ions
TMTU forms complexes with various metal ions, which enhances its biological activities. Research has demonstrated that TMTU can coordinate with transition metals such as manganese, iron, and nickel, resulting in complexes that exhibit distinct thermodynamic properties. These metal-TMTU complexes have been studied for their potential applications in catalysis and chromatographic separations .
Table 2: Thermodynamic Properties of TMTU Metal Complexes
| Metal Ion | Formation Enthalpy (kJ/mol) |
|---|---|
| Mn(II) | 109 |
| Fe(II) | 128 |
| Ni(II) | 115 |
The formation enthalpies indicate a strong interaction between TMTU and metal ions, which may contribute to enhanced biological activity through improved stability and reactivity of the complexes .
Mechanistic Studies
Mechanistic studies have further elucidated the interactions of TMTU with reactive oxygen species. A study investigating the reaction between TMTU and hydrogen peroxide revealed the formation of this compound monoxide as a key intermediate. This reaction was monitored using UV-VIS spectroscopy and mass spectrometry, indicating that TMTU may play a role in modulating oxidative stress within biological systems .
Case Studies
A notable case study examined the effects of particulate matter on human lung cells, where TMTU was used to assess its influence on transforming growth factor (TGF)-β gene expression. The results indicated that TMTU did not alter gene expression significantly but provided insights into its potential protective roles against environmental stressors .
Q & A
Q. What experimental techniques are essential for characterizing TMTU-metal complexes, and how should they be prioritized?
Methodological Answer:
- Infrared (IR) spectroscopy : Monitor carbonyl (CO) stretching frequencies to infer changes in metal coordination environments. For example, shifts in CO bands (e.g., 1900–2100 cm⁻¹) can indicate ligand substitution or cluster distortion .
- ¹H NMR spectroscopy : Assign peaks to methyl groups (δ ~3.0–3.1 ppm) and hydride ligands (δ ~−12 to −15 ppm) to track ligand binding modes. In TMTU-osmium clusters, hydride signals confirm bridging interactions .
- X-ray crystallography : Resolve steric effects of methyl groups on ligand geometry. For instance, bond lengths (e.g., Os–S = 2.42–3.13 Å) and angles (e.g., S–Ru–S = 165.0°) reveal distortions caused by bulky substituents .
- Mass spectrometry : Confirm molecular ion peaks (e.g., m/z 1089 for [Os₃(CO)₈(TMTU)(H)₂]) and sequential CO loss patterns to validate stoichiometry .
Q. How do reaction conditions (solvent, temperature) influence TMTU coordination chemistry in transition-metal clusters?
Methodological Answer:
- Solvent polarity : Nonpolar solvents (e.g., cyclohexane) favor cluster stability and slow ligand substitution, while polar solvents (e.g., CH₂Cl₂) may promote dissociation. For example, refluxing in toluene (110°C) yields edge-bridging TMTU coordination, whereas no reaction occurs at room temperature .
- Temperature control : Heating (80–110°C) is critical for activating C–S or C–N bond cleavage in TMTU. Lower temperatures (e.g., 25°C) may preserve ligand integrity, as seen in η¹-S coordination modes .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for TMTU complexes under varying synthetic conditions?
Methodological Answer:
- Comparative analysis : Replicate reactions under identical conditions (solvent, temperature, stoichiometry) and cross-validate using multiple techniques. For example, discrepancies in ¹H NMR hydride signals (e.g., δ −12.53 vs. −12.03 ppm) may arise from dynamic equilibria between bridging and terminal ligands .
- Variable-temperature studies : Use VT-NMR to detect fluxional behavior in clusters. For instance, coalescence of methyl proton signals at elevated temperatures could indicate ligand mobility .
- Crystallographic refinement : Apply SHELXL for high-resolution data to resolve ambiguities in bond distances/angles, especially when steric effects distort coordination geometries .
Q. What strategies are effective for studying the steric and electronic effects of TMTU in supramolecular systems?
Methodological Answer:
- Steric mapping : Compare TMTU with less hindered ligands (e.g., thiourea) in analogous reactions. For example, methyl groups in TMTU prevent η²-coordination in osmium clusters, forcing η¹-S binding .
- Electronic probes : Use UV-vis spectroscopy to assess π-backbonding in metal-TMTU complexes. Weak σ-donor/π-acceptor behavior can be inferred from bathochromic shifts in d-d transitions .
- Computational modeling : Perform DFT calculations to quantify steric parameters (e.g., Tolman cone angles) and predict ligand accessibility in crowded coordination spheres .
Q. How should researchers design experiments to investigate TMTU’s role in redox-active metal clusters?
Methodological Answer:
- Controlled oxidation/reduction : Introduce H₂O₂ or other oxidants to probe TMTU’s stability. For example, TMTU’s sulfur atom may undergo oxidation to sulfoxide or sulfone derivatives, altering ligand denticity .
- Electrochemical analysis : Use cyclic voltammetry to identify redox potentials of metal centers before/after TMTU coordination. Shifts in reduction peaks (e.g., Os³⁺/Os²⁺) may reflect ligand-induced electronic effects .
- In-situ monitoring : Employ stopped-flow IR or Raman spectroscopy to capture intermediate species during redox reactions .
Key Recommendations for Methodological Rigor
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
